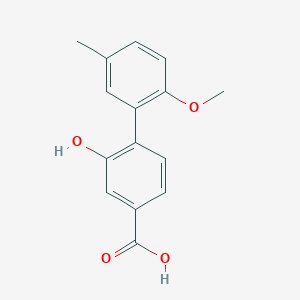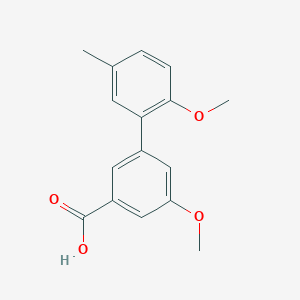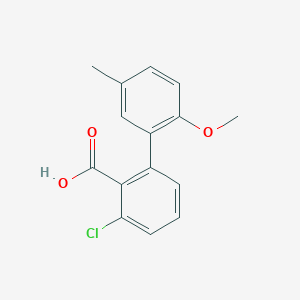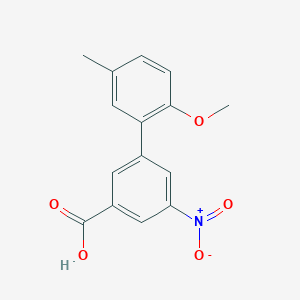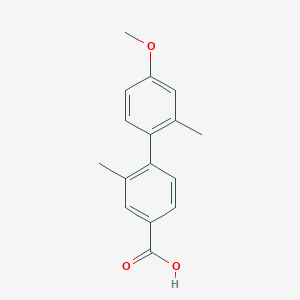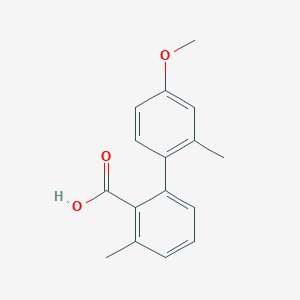
3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% (MMPB-95) is a versatile compound used in a variety of scientific research applications. It is a derivative of the general class of compounds known as phenylacetic acids, which are commonly used in the synthesis of pharmaceuticals and other chemicals. MMPB-95 has been used in a variety of research fields, including biochemistry, physiology, and pharmacology.
科学研究应用
3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the study of the biochemical and physiological effects of drugs. Additionally, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been used as a reactant in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen.
作用机制
3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormone-like compounds that play an important role in inflammation and pain. By inhibiting the activity of COX-2, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to reduce the production of certain inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). Furthermore, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to reduce the production of nitric oxide, a compound involved in the regulation of blood pressure.
实验室实验的优点和局限性
3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% is a relatively stable compound, making it ideal for use in laboratory experiments. Additionally, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% is relatively inexpensive and widely available. However, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% can be toxic if ingested, and should be handled with care.
未来方向
3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has a wide range of potential future applications. It could be used as a therapeutic agent for the treatment of inflammation and pain. Additionally, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% could be used to study the biochemical and physiological effects of drugs, as well as their mechanisms of action. Furthermore, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% could be used in the synthesis of other compounds, such as anti-inflammatory drugs and other pharmaceuticals. Finally, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% could be used in the study of enzyme inhibition, as well as the regulation of blood pressure.
合成方法
3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of p-methoxybenzoic acid and 4-methoxy-2-methylphenol in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95%, in 95% yield. Other methods include the reaction of p-methoxybenzoic acid and 4-methoxy-2-methylphenol in the presence of an acid, such as hydrochloric acid, and the reaction of p-methoxybenzoic acid and 4-methoxy-2-methylphenol in the presence of an oxidizing agent, such as hydrogen peroxide.
属性
IUPAC Name |
2-methoxy-3-(4-methoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-9-11(19-2)7-8-12(10)13-5-4-6-14(16(17)18)15(13)20-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVLLNYNNYJSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689974 |
Source


|
| Record name | 2,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-98-5 |
Source


|
| Record name | 2,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

